molecular formula C11H11BrO2 B8566900 5-bromo-4-propyl-3H-2-benzofuran-1-one

5-bromo-4-propyl-3H-2-benzofuran-1-one

Cat. No.: B8566900
M. Wt: 255.11 g/mol
InChI Key: WSOSTLPKCQODDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-propyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and propyl groups in this compound may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-propyl-3H-2-benzofuran-1-one typically involves the bromination of a precursor benzofuran compound. A common synthetic route might include:

    Starting Material: 4-propyl-2-benzofuran-1(3H)-one.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, forming 4-propyl-2-benzofuran-1(3H)-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-propyl-2-benzofuran-1(3H)-one.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

5-bromo-4-propyl-3H-2-benzofuran-1-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.

    Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzofuran derivatives.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5-bromo-4-propyl-3H-2-benzofuran-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-benzofuran-1(3H)-one: Lacks the propyl group, potentially altering its reactivity and biological activity.

    4-propyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.

    5-chloro-4-propyl-2-benzofuran-1(3H)-one: Chlorine instead of bromine, which may affect its chemical properties and reactivity.

Uniqueness

The combination of bromine and propyl groups in 5-bromo-4-propyl-3H-2-benzofuran-1-one may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-4-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11BrO2/c1-2-3-7-9-6-14-11(13)8(9)4-5-10(7)12/h4-5H,2-3,6H2,1H3

InChI Key

WSOSTLPKCQODDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

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